trans-Methyl 2-aminocyclobutane-1-carboxylate hydrochloride
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Overview
Description
trans-Methyl 2-aminocyclobutane-1-carboxylate hydrochloride: is a chemical compound with a unique structure featuring a cyclobutane ring substituted with an amino group and a carboxylate ester. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Methyl 2-aminocyclobutane-1-carboxylate hydrochloride typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions of alkenes.
Amino Group Introduction:
Esterification: The carboxylate ester is formed by esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final hydrochloride salt is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Utilizing large-scale reactors for the cycloaddition and subsequent functionalization steps.
Purification Techniques: Including crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkoxides, amines, or halides.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, primary amines.
Substitution Products: Various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Receptor Binding: Studied for interactions with biological receptors.
Medicine
Drug Development: Explored as a scaffold for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating various diseases.
Industry
Material Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which trans-Methyl 2-aminocyclobutane-1-carboxylate hydrochloride exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways related to its target interactions.
Comparison with Similar Compounds
Similar Compounds
trans-Methyl 2-aminocyclopropane-1-carboxylate hydrochloride: Similar structure but with a cyclopropane ring.
cis-Methyl 2-aminocyclobutane-1-carboxylate hydrochloride: Differing in the spatial arrangement of substituents.
Uniqueness
Structural Features: The trans configuration and cyclobutane ring provide unique reactivity and biological activity.
Applications: Its specific applications in drug development and material science distinguish it from similar compounds.
This detailed overview of trans-Methyl 2-aminocyclobutane-1-carboxylate hydrochloride highlights its significance in various scientific and industrial fields
Properties
IUPAC Name |
methyl (1R,2R)-2-aminocyclobutane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDVGKULVDTSRP-TYSVMGFPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H]1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2512217-25-1 |
Source
|
Record name | rac-methyl (1R,2R)-2-aminocyclobutane-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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